4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine is a synthetic compound with notable applications in biochemical research, particularly in the field of proteomics. This compound is classified as a pyrazolo-pyrimidine derivative, which is significant due to its structural features that allow for specific interactions with biological targets, particularly in enzyme inhibition.
This compound can be sourced from various chemical suppliers specializing in laboratory-grade chemicals. It falls under the categories of enzyme inhibitors and kinase modulators, making it relevant for studies involving cellular signaling pathways and cancer research . The compound's CAS number is 956026-24-7, which is essential for identifying it in chemical databases and literature.
The synthesis of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions that may include:
The exact conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen.
The molecular formula of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine is , with a molecular weight of approximately 309.41 g/mol.
The structural representation can be depicted using SMILES notation: CC(C)(C)n1nc(Cc2cccc(C)C)c3c(N)ncnc13
.
The compound can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets.
The mechanism of action for 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine primarily involves its role as a tyrosine kinase inhibitor. By binding to the active site of tyrosine kinases, it inhibits their activity, which is vital in regulating cell proliferation and survival pathways.
These properties are critical for handling and application in laboratory settings.
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine has several applications:
The compound 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine (CAS: 956026-24-7) features a fused bicyclic heteroaromatic system characteristic of pyrazolo[3,4-d]pyrimidine derivatives. Its molecular formula is C₁₈H₂₃N₅, with a molecular weight of 309.4 g/mol and an exact mass of 309.1953 Da [3]. The core scaffold consists of a pyrazole ring fused with a pyrimidine ring, creating a planar structure that serves as a purine isostere. This bioisosteric property enables competitive binding at ATP sites of kinase targets [6].
Key structural features include:
While crystallographic data for this specific derivative is limited in the search results, analogous pyrazolo[3,4-d]pyrimidine structures exhibit planarity in the fused ring system with minor deviations at substituted positions. The tert-butyl group induces significant torsional angles (5–15°) from the mean plane, while the 2,3-dimethylbenzyl substituent adopts a near-perpendicular orientation relative to the bicyclic core [6]. The C4 amino group participates in intramolecular hydrogen bonding with adjacent ring nitrogens, enhancing molecular rigidity.
Table 1: Fundamental Structural Attributes
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₁₈H₂₃N₅ | HRMS [3] |
Molecular Weight | 309.4 g/mol | Calculated |
XLogP3 | 3.4 | Computational [3] |
Hydrogen Bond Donors | 1 (C4-NH₂) | PubChem [2] |
Hydrogen Bond Acceptors | 4 (Ring nitrogens) | PubChem [2] |
Topological Polar SA | 69.6 Ų | Computational [3] |
Rotatable Bonds | 3 (Benzyl CH₂, tert-butyl bonds) | PubChem [2] |
Synthesis of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine follows multi-step protocols involving cyclization and functionalization:
Liquid-Phase Catalysis (Conventional Approach):
Yields range from 45–65% over 5 steps, with purification challenges due to polar byproducts [6].
Solid-Phase Catalysis (Emergent Method):
Table 2: Synthetic Method Comparison
Parameter | Liquid-Phase Catalysis | Solid-Phase Catalysis |
---|---|---|
Cyclization Yield | 50–60% | 70–78% |
Catalyst Removal | Aqueous workup (emulsion issues) | Filtration (>99% recovery) |
Byproducts | 4–7 impurities by HPLC | ≤2 impurities by HPLC |
Scale-Up Feasibility | Moderate (solvent volume issues) | High (continuous flow compatible) |
N1-Alkylation Challenges:The pyrazolo[3,4-d]pyrimidine scaffold exhibits two competing nucleophilic sites: N1 (preferred) and N2. Sterically demanding alkylators (tert-butyl bromide) show >95% N1-selectivity in anhydrous DMF at 80°C due to kinetic control. Smaller alkylators (methyl iodide) exhibit reduced selectivity (60:40 N1:N2) [6].
C3-Benzylation Innovations:
Late-Stage Functionalization:
Table 3: Alkylation Optimization Parameters
Alkylating Agent | Conditions | Selectivity (N1:N2) | Yield |
---|---|---|---|
tert-Butyl bromide | K₂CO₃/DMF/80°C/12h | 98:2 | 76% |
2,3-Dimethylbenzyl Cl | TEA/CH₃CN/25°C/6h | N/A (C3-specific) | 52% |
2,3-Dimethylbenzyl Br | MW/K₂CO₃/DMF/120°C/15min | N/A (C3-specific) | 89% |
Methyl iodide | NaH/THF/0°C/1h | 60:40 | 68% |
C3-Substituent (2,3-Dimethylbenzyl):
C4-Amino Group:
N1-tert-Butyl Group:
C6-Unsubstituted Position:
Table 4: Substituent Effects on Molecular Properties
Position | Substituent | Electronic Effect | Steric Effect (van der Waals vol, ų) | Biological Role |
---|---|---|---|---|
N1 | tert-Butyl | +I (mild) | 82.6 | Kinase gatekeeper complementarity |
C3 | 2,3-Dimethylbenzyl | −I (benzyl ring) | 125.3 | Hydrophobic pocket binding |
C4 | Amino (−NH₂) | −M, +H-bonding | 18.4 | H-bond donation to kinase backbone |
C6 | Unsubstituted (H) | δ+ = 0.32 | 8.3 | Site for derivatization/cross-coupling |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5